molecular formula C10H17F3N2 B13088535 4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine CAS No. 1335116-40-9

4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine

Cat. No.: B13088535
CAS No.: 1335116-40-9
M. Wt: 222.25 g/mol
InChI Key: CXYOVFJWORUYTD-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine is a compound that features a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, including the use of radical initiators and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated pyrrolidines and piperidines, such as:

Uniqueness

4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine is unique due to the specific arrangement of its trifluoromethyl group, pyrrolidine ring, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1335116-40-9

Molecular Formula

C10H17F3N2

Molecular Weight

222.25 g/mol

IUPAC Name

4-[2-(trifluoromethyl)pyrrolidin-1-yl]piperidine

InChI

InChI=1S/C10H17F3N2/c11-10(12,13)9-2-1-7-15(9)8-3-5-14-6-4-8/h8-9,14H,1-7H2

InChI Key

CXYOVFJWORUYTD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2CCNCC2)C(F)(F)F

Origin of Product

United States

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